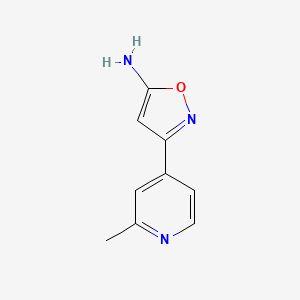
2,6-Dimethyl-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring that is substituted with two methyl groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-fluorobenzenesulfonamide typically involves the sulfonation of 2,6-dimethyl-4-fluorobenzene. One common method is to react 2,6-dimethyl-4-fluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.
Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.
Scientific Research Applications
2,6-Dimethyl-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-fluorobenzenesulfonamide largely depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
N-Fluorobenzenesulfonimide: Contains a fluorine atom but has a different sulfonamide structure.
Uniqueness
2,6-Dimethyl-4-fluorobenzenesulfonamide is unique due to the combination of its methyl and fluorine substituents, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups can lead to unique chemical behavior compared to its analogs.
Properties
Molecular Formula |
C8H10FNO2S |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-fluoro-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
SUCXTLMQMDRPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)








![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)



